molecular formula C13H14ClN3OS B2362713 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 266679-03-2

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2362713
CAS No.: 266679-03-2
M. Wt: 295.79
InChI Key: QPOAUYITWSGNTD-UHFFFAOYSA-N
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Description

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic hybrid compound incorporating two pharmacologically significant motifs: a 6-chlorobenzo[d]thiazole scaffold and a N-acetylpiperazine linker. The benzothiazole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several approved drugs and investigational compounds. Piperazine rings are frequently utilized to optimize physicochemical properties and serve as key spacers in drug discovery, contributing to the molecule's interaction with biological targets. This compound is of high interest in early-stage research for probing multiple therapeutic areas. Benzothiazole derivatives have demonstrated substantial potential as antitumor agents, antimicrobials, and neuroprotective substances. Specific analogs have been investigated as GPR183 antagonists for inflammatory bowel disease, phosphoinositide 3-kinase γ (PI3Kγ) inhibitors for inflammatory and autoimmune diseases, and RIPK1 inhibitors for cell death-related pathologies. The piperazine moiety is a common feature in many bioactive molecules and FDA-approved drugs, often contributing to favorable pharmacokinetic profiles and target binding. Similarly, arylpiperazine derivatives have been extensively researched and shown potent analgesic activities in models of neuropathic pain. Researchers can utilize this chemical as a key intermediate or a lead compound for developing novel therapeutic agents targeting cancer, central nervous system disorders, and infectious diseases. Its structure allows for further synthetic modification to explore structure-activity relationships and enhance potency or selectivity. Disclaimer: The research applications mentioned are based on the known activities of the compound's structural classes. Specific biological data for this exact molecule may be limited, and further experimental validation is recommended.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-9(18)16-4-6-17(7-5-16)13-15-11-3-2-10(14)8-12(11)19-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOAUYITWSGNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Piperazine-Benzothiazole Coupling

The foundational step involves reacting 2,6-dichlorobenzothiazole with piperazine under basic conditions to form 6-chloro-2-piperazin-1-yl-benzothiazole. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or 2-propanol
  • Base : Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)
  • Molar Ratio : 1:1.1 (2,6-dichlorobenzothiazole:piperazine)
  • Reaction Time : 4–6 hours at room temperature.

Example Protocol :
2,6-Dichlorobenzothiazole (5.24 mmol) and piperazine (5.8 mmol) in DMF with K₂CO₃ (15.7 mmol) yield 6-chloro-2-piperazin-1-yl-benzothiazole at 100% conversion.

Step 2: Piperazine Acylation

The intermediate undergoes acylation using chloroacetyl chloride or bromoacetyl bromide:

  • Reagents : Chloroacetyl chloride (1.1 equiv) or bromoacetyl bromide
  • Solvent : Dichloromethane (CH₂Cl₂)
  • Base : Triethylamine (TEA) or K₂CO₃
  • Conditions : 0°C to room temperature, 6 hours.

Example Protocol :
6-Chloro-2-piperazin-1-yl-benzothiazole (10 mmol) reacts with bromoacetyl bromide (10 mmol) in CH₂Cl₂/TEA to yield 1-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone at 89% yield.

One-Pot Industrial Synthesis

Microwave-Assisted Optimization

Industrial-scale production employs microwave irradiation to accelerate reaction kinetics:

  • Temperature : 120–150°C
  • Time : 15–30 minutes
  • Solvent : Ethanol or methanol
  • Yield Improvement : 15–20% compared to conventional heating.

Comparative Analysis of Methods

Reaction Conditions and Outcomes

Method Solvent Base Temperature Time (h) Yield (%)
Sequential DMF/CH₂Cl₂ K₂CO₃/TEA RT 10 89–100
Industrial Ethanol K₂CO₃ 150°C 0.5 85–90
Bromoacetyl variant CH₂Cl₂ TEA 0°C→RT 6 89

Critical Factors

  • Solvent Polarity : DMF enhances nucleophilicity of piperazine in substitution steps.
  • Base Selection : K₂CO₃ minimizes side reactions vs. NaHCO₃.
  • Catalytic Additives : Tetramethylethylenediamine (TMEDA) improves halogen displacement in dichlorobenzothiazole.

Mechanistic Insights

Substitution Kinetics

The chlorine at position 2 of benzothiazole is preferentially displaced due to:

  • Electronic Effects : Resonance stabilization from the thiazole ring increases electrophilicity at C2.
  • Steric Factors : Piperazine’s planar structure facilitates attack at the less hindered C2 position.

Acylation Regioselectivity

Acylation occurs exclusively at the piperazine’s N1 position due to:

  • Steric Shielding : Bulky benzothiazole group directs reagents to the accessible N1.
  • Electronic Activation : Piperazine’s lone pair on N1 is more nucleophilic than N4.

Scalability and Industrial Adaptations

Continuous Flow Systems

  • Throughput : 50–100 g/h with in-line purification.
  • Advantages : Reduced side products (e.g., over-acylation) by controlling residence time.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Reuse : Immobilized K₂CO₃ on mesoporous silica enables 5–7 reaction cycles.

Challenges and Limitations

Byproduct Formation

  • Diacylation : Occurs at >10°C excess, requiring strict temperature control.
  • Ring-Opening : Prolonged heating in polar solvents degrades benzothiazole.

Purification Complexity

  • Column Chromatography : Necessary for removing unreacted piperazine, reducing yields by 5–8%.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Tetrazole vs. Benzothiazole Cores : Tetrazole derivatives (e.g., compounds 13a-g) exhibit higher synthetic yields (83–88%) compared to benzothiazole analogs, likely due to the stability of tetrazole intermediates during nucleophilic substitution . However, benzothiazole-based compounds (e.g., the target compound) may offer superior π-π stacking interactions in biological systems due to aromatic ring systems .
  • Linker Flexibility: The ethanone linker in the target compound is shorter than the butanone chain in compound 13 , which may reduce conformational entropy and enhance binding specificity.
  • Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target compound) have two nitrogen atoms, enabling stronger hydrogen bonding compared to piperidine derivatives (e.g., compounds 22–28) .

Pharmacological and Spectral Comparisons

Key Observations :

  • Antimicrobial vs. Anticancer Activity : Tetrazole-piperazine derivatives (e.g., 13a-g) show potent antimicrobial activity (MIC: 2–8 µg/mL) , while triazole-benzothiazole hybrids (e.g., 5i) demonstrate anticancer effects (IC₅₀: <2 µM) . The target compound’s 6-Cl substituent may redirect activity toward kinase inhibition or apoptosis pathways.
  • Role of Halogenation: The 6-Cl group in the target compound likely increases lipophilicity (LogP ~2.5) compared to non-chlorinated analogs, improving membrane permeability . In contrast, trifluoromethyl groups in UDO enhance metabolic resistance and target affinity .
  • Mass Spectral Trends : Benzothiazole derivatives (e.g., target compound) exhibit higher molecular weights (~335 Da) than tetrazole analogs (~300 Da), correlating with structural complexity .

Biological Activity

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a chemical compound belonging to the class of benzothiazole derivatives. Its structure features a chlorinated benzothiazole ring, a piperazine moiety, and an ethanone group, suggesting significant potential for various biological activities. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

C16H20ClN3OS\text{C}_{16}\text{H}_{20}\text{ClN}_3\text{OS}

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis5 µg/mL
Staphylococcus aureus10 µg/mL

These findings suggest its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. It shows inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for COX inhibition are reported as follows:

EnzymeIC50 (µM)
COX-112.5
COX-28.3

This profile indicates that it may serve as a candidate for developing anti-inflammatory drugs .

Anticonvulsant Activity

Similar compounds in the thiazole family have been studied for their anticonvulsant properties. While specific data on this compound is limited, related benzothiazole derivatives have shown promise in alleviating seizures in animal models, suggesting a potential avenue for further research .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound inhibits cyclooxygenase enzymes, thereby reducing inflammatory mediators.
  • Membrane Interaction : Its lipophilic nature allows it to interact with bacterial membranes, leading to cell lysis.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its anticonvulsant effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • A study on thiazole derivatives found that modifications to the benzothiazole ring significantly enhanced antimicrobial activity, indicating structure-activity relationships (SAR) that could apply to this compound .
  • Another investigation focused on the synthesis of various piperazine derivatives and their evaluation against different pathogens, revealing promising results for compounds with similar functional groups .

Q & A

Q. How is the compound’s interaction with tubulin elucidated?

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (ka/kd) to purified tubulin .
  • Cryo-EM: Visualizes structural changes in tubulin polymers upon compound binding .

Methodological Resources

  • Synthetic Protocols: Refer to (reflux optimization), (alkylation steps), and (computational integration).
  • Biological Assays: (antimicrobial protocols) and (tubulin interaction).
  • Data Analysis: (cytotoxicity meta-analysis) and (scaling challenges).

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